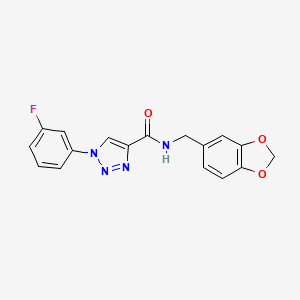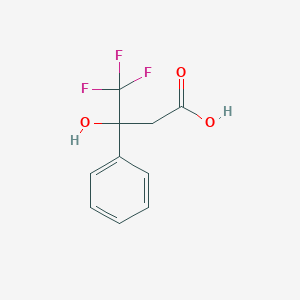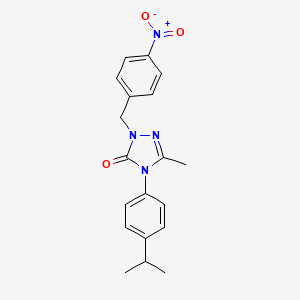![molecular formula C14H12FN5O2 B2610727 8-(4-Fluorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione CAS No. 838871-20-8](/img/structure/B2610727.png)
8-(4-Fluorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the imidazolidine ring, the attachment of the purine moiety, and the introduction of the fluorophenyl group. Without specific literature or patents, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazolidine ring, the purine moiety, and the fluorophenyl group. These groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the imidazolidine ring, the purine moiety, and the fluorophenyl group. The nitrogen atoms in the imidazolidine ring and the purine moiety could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s stability and affect its interactions with other molecules .科学的研究の応用
Synthesis and Biological Evaluation
A study on 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione demonstrated their potential as antidepressant agents. The research highlighted the synthesis and evaluation of these compounds for their affinity towards serotonin receptors and phosphodiesterase inhibitors, with preliminary pharmacological studies indicating potential antidepressant and anxiolytic effects (Zagórska et al., 2016).
Fluorescence and Imaging Applications
Another study focused on the synthesis of highly fluorescent fluorodipyrrinones from non-fluorescent precursors, including 8-H fluorophenyldipyrrinones. These compounds, with potential as cholephilic fluorescence and MRI imaging agents, exhibit rapid excretion and minimal alteration in bile upon intravenous injection, showcasing their utility in probing liver and biliary metabolism (Boiadjiev et al., 2006).
Anticancer Activity
A study presented the design, synthesis, and in vitro antiproliferative activity of hydantoin and purine derivatives containing a 4-acetylphenylpiperazinylalkyl moiety. These compounds were evaluated against selected cancer cell lines, with one derivative showing significant efficacy and tumor-targeting selectivity. This research underscores the potential of such derivatives in cancer treatment and the role of structural modification in enhancing biological activity (Zagórska et al., 2021).
Nucleoside Analogues and Antiviral Activity
The synthesis and antiviral activity of imidazo[1,2-a]-s-triazine nucleosides and their analogues were explored, aiming to provide new classes of purine analogues for potential therapeutic use. These compounds exhibited moderate activity against various viruses in tissue culture, indicating their potential as antiviral agents (Kim et al., 1978).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Similar compounds have been known to target various enzymes and receptors .
Mode of Action
It is likely that it interacts with its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways .
Result of Action
Similar compounds have been known to have various effects at the molecular and cellular level .
特性
IUPAC Name |
6-(4-fluorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O2/c1-18-11-10(12(21)17-14(18)22)20-7-6-19(13(20)16-11)9-4-2-8(15)3-5-9/h2-5H,6-7H2,1H3,(H,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHWJYAVAYWFFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CCN(C3=N2)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(thiophen-2-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2610644.png)

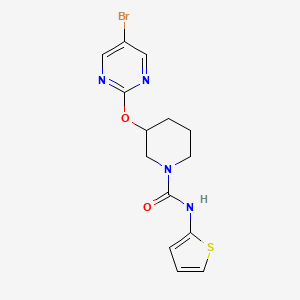
![N-(2-(6-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2610650.png)
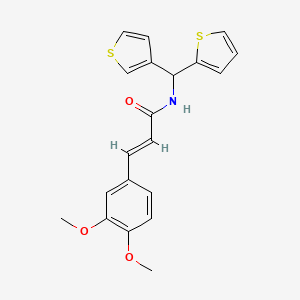
![(3-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2610655.png)
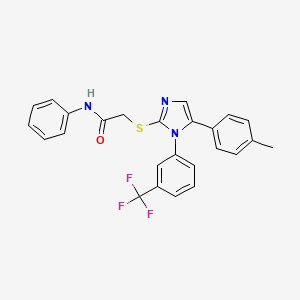
![[3-(4-Chlorophenyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2610657.png)
![N-(4-acetylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2610658.png)

![3-((4-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2610661.png)
